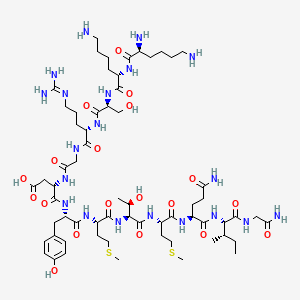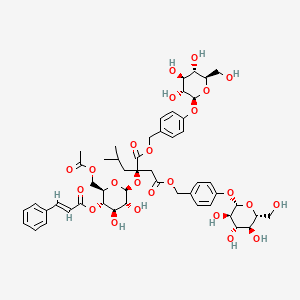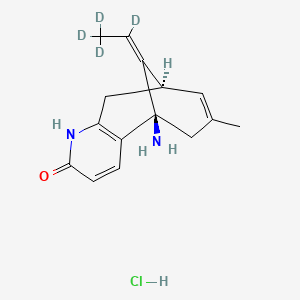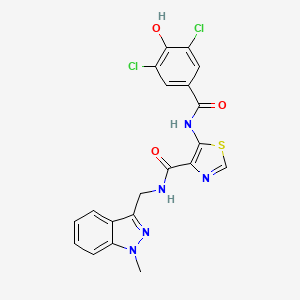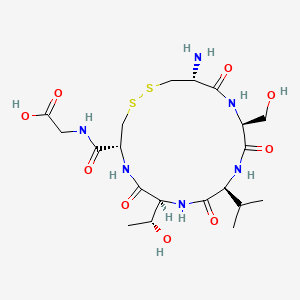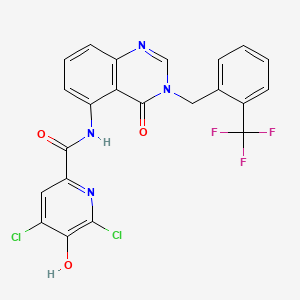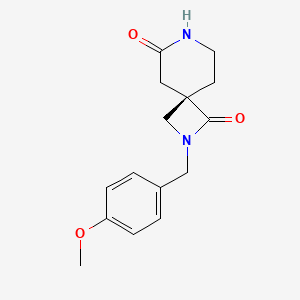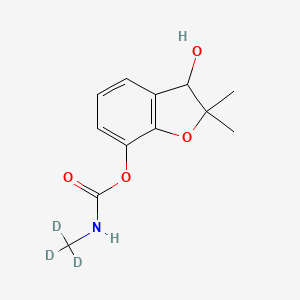
3-Hydroxycarbofuran-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxycarbofuran-d3 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of 3-Hydroxycarbofuran, a metabolite of the highly toxic insecticide carbofuran. The deuterium labeling is primarily used for tracing and quantification purposes in scientific research .
Vorbereitungsmethoden
The synthesis of 3-Hydroxycarbofuran-d3 involves the incorporation of deuterium into the molecular structure of 3-Hydroxycarbofuran. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents . Industrial production methods for this compound are not widely documented, but they likely follow similar principles as laboratory synthesis, scaled up for larger quantities.
Analyse Chemischer Reaktionen
3-Hydroxycarbofuran-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
3-Hydroxycarbofuran-d3 is used extensively in scientific research due to its deuterium labeling. This labeling allows researchers to trace the compound in various biological and chemical processes. In chemistry, it is used to study reaction mechanisms and pathways. In biology and medicine, it helps in understanding the metabolism and pharmacokinetics of related compounds. Additionally, it is used in environmental studies to monitor the degradation and persistence of carbofuran and its metabolites in different ecosystems .
Wirkmechanismus
The mechanism of action of 3-Hydroxycarbofuran-d3 is similar to that of its parent compound, 3-Hydroxycarbofuran. It acts as an acetylcholinesterase inhibitor, which means it inhibits the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at neuromuscular junctions, causing overstimulation of muscles and nerves. The molecular targets involved in this process include the active sites of acetylcholinesterase enzymes .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxycarbofuran-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include 3-Hydroxycarbofuran, carbofuran, and other carbamate pesticides. While these compounds share similar chemical structures and biological activities, the deuterium labeling in this compound provides additional advantages for research applications, such as improved tracing and quantification .
Eigenschaften
Molekularformel |
C12H15NO4 |
|---|---|
Molekulargewicht |
240.27 g/mol |
IUPAC-Name |
(3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15)/i3D3 |
InChI-Schlüssel |
RHSUJRQZTQNSLL-HPRDVNIFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC=CC2=C1OC(C2O)(C)C |
Kanonische SMILES |
CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


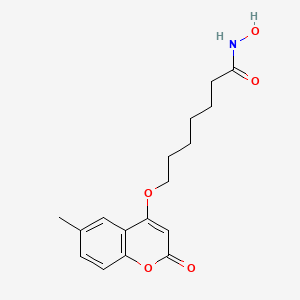
![trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12374547.png)
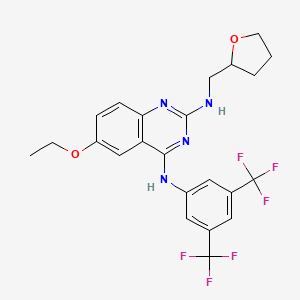
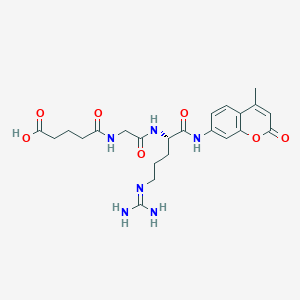
![(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-methoxy-3-(3-morpholin-4-ylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B12374567.png)

![(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine](/img/structure/B12374584.png)
